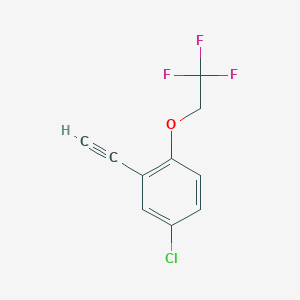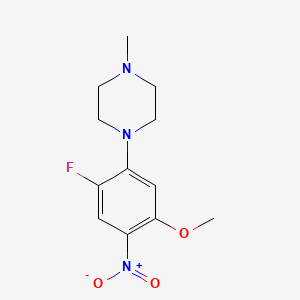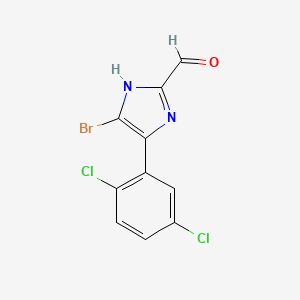
2-Chloro-5-methyl-1-cyclopentenecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methyl-1-cyclopentenecarbaldehyde is a chemical compound with the molecular formula C7H9ClO. It is a cyclic aldehyde with a chlorine atom and a methyl group attached to the cyclopentene ring. This compound is known for its unique reactivity and stability, making it a valuable asset in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde typically involves the chlorination of 5-methyl-1-cyclopentene followed by the introduction of the aldehyde group. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions to introduce the chlorine atom. The subsequent oxidation step can be achieved using reagents like pyridinium chlorochromate (PCC) to form the aldehyde group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-methyl-1-cyclopentenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclopentenes
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can participate in substitution reactions, further modifying the compound’s interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-cyclopentenecarbaldehyde
- 5-Methyl-1-cyclopentenecarbaldehyde
- 2-Chloro-5-methyl-1-cyclohexanecarbaldehyde
Uniqueness
2-Chloro-5-methyl-1-cyclopentenecarbaldehyde is unique due to the presence of both a chlorine atom and a methyl group on the cyclopentene ring. This combination of functional groups imparts distinct reactivity and stability, making it a versatile compound in various chemical and biological applications .
Eigenschaften
Molekularformel |
C7H9ClO |
|---|---|
Molekulargewicht |
144.60 g/mol |
IUPAC-Name |
2-chloro-5-methylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C7H9ClO/c1-5-2-3-7(8)6(5)4-9/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
UAMHQKRCORGDJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=C1C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)

![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)

![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)
![4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)
![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)






![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)
